1-(3-Fluoro-2-methylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(3-Fluoro-2-methylphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, along with a hydroxyl group attached to a tertiary carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)-2-methyl-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzaldehyde and a suitable Grignard reagent, such as methylmagnesium bromide.
Grignard Reaction: The Grignard reagent is reacted with 3-fluoro-2-methylbenzaldehyde under anhydrous conditions to form the corresponding alcohol.
Hydrolysis: The reaction mixture is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)-2-methyl-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 3-Fluoro-2-methylacetophenone.
Reduction: 1-(3-Fluoro-2-methylphenyl)-2-methylpropane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)-2-methyl-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-2-methyl-2-propanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)-2-methyl-2-propanol: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromo-2-methylphenyl)-2-methyl-2-propanol: Similar structure but with a bromine atom instead of fluorine.
1-(3-Methyl-2-methylphenyl)-2-methyl-2-propanol: Similar structure but without the halogen atom.
Uniqueness
1-(3-Fluoro-2-methylphenyl)-2-methyl-2-propanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8-9(7-11(2,3)13)5-4-6-10(8)12/h4-6,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMYFOEBLATES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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